3-Acetylbenzophenone
Overview
Description
Mechanism of Action
Target of Action
3-Acetylbenzophenone is a bioactive chemical
Mode of Action
It is known to be a bioactive chemical
Biochemical Pathways
The antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified 22 key genes and 21 tumor pathways . AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were considered as potential target hub genes .
Pharmacokinetics
The properties of compound 1, including lipophilicity, water solubility, pharmacokinetics, and druglikeness, were predicted by the swissadme database .
Result of Action
It is known that benzophenone derivatives exhibit strong antitumor activity . In particular, compound 1 exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively .
Action Environment
It is known that the compound is an oil and is slightly soluble in chloroform and methanol . This suggests that its action may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzoyl chloride with 3-methoxyphenol . Another method includes the diazotization and reduction of 2-acetyl-4-benzoylaniline . The reduction is typically carried out using methanol, ethanol, or isopropanol as the reducing agent at temperatures between 70-80°C .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or extraction techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Acetylbenzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzophenone: Used in sunscreens and as a photoinitiator.
3-Ethylbenzophenone: A phototransformation product of ketoprofen.
2-Hydroxy-4-methoxybenzophenone: Used as a UV filter in sunscreens.
Uniqueness: 3-Acetylbenzophenone is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1-(3-benzoylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216268 | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-44-5 | |
Record name | 3-Acetylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66067-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQM4A09S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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